2,3,4-Trichlorobenzaldehyde

CAS No.: 19361-59-2

Cat. No.: VC2228043

Molecular Formula: C7H3Cl3O

Molecular Weight: 209.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19361-59-2 |

|---|---|

| Molecular Formula | C7H3Cl3O |

| Molecular Weight | 209.5 g/mol |

| IUPAC Name | 2,3,4-trichlorobenzaldehyde |

| Standard InChI | InChI=1S/C7H3Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |

| Standard InChI Key | WMOOOIUXYRHDEZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C=O)Cl)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1C=O)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

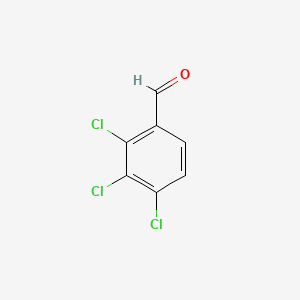

2,3,4-Trichlorobenzaldehyde (CAS No. 19361-59-2) is an organic compound with the molecular formula C7H3Cl3O and a molecular weight of 209.5 g/mol. Its structure features a benzene ring with three chlorine atoms at positions 2, 3, and 4, and an aldehyde group (-CHO) that gives the compound its characteristic reactivity. The systematic arrangement of chlorine substituents distinguishes it from other trichlorobenzaldehyde isomers such as 2,3,5-trichlorobenzaldehyde and 2,4,6-trichlorobenzaldehyde, each having different chemical properties and applications.

The compound can be identified using several chemical identifiers:

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | 2,3,4-trichlorobenzaldehyde |

| CAS Number | 19361-59-2 |

| Molecular Formula | C7H3Cl3O |

| Molecular Weight | 209.5 g/mol |

| InChI | InChI=1S/C7H3Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |

| InChI Key | WMOOOIUXYRHDEZ-UHFFFAOYSA-N |

Synthesis Methods and Production Techniques

Laboratory Synthesis Routes

Multiple synthetic pathways exist for preparing 2,3,4-trichlorobenzaldehyde. One common laboratory method involves the controlled chlorination of benzaldehyde under specific conditions to ensure chlorination occurs at the desired positions. The reaction typically requires a catalyst and careful temperature control to achieve selective substitution patterns.

Another established method involves the oxidation of 2,3,4-trichlorotoluene using oxidizing agents such as potassium permanganate or chromium trioxide. This approach converts the methyl group to an aldehyde functionality while maintaining the chlorination pattern on the benzene ring.

A multi-step synthesis route described in literature involves:

-

Treatment with diborane in tetrahydrofuran

-

Subsequent oxidation with manganese dioxide (MnO2) in dichloromethane for 24 hours

This methodology has been documented in the Journal of Medicinal Chemistry, indicating its relevance in pharmaceutical synthesis applications .

Industrial Production Considerations

For industrial-scale production, the chlorination of benzaldehyde is commonly employed with specific catalysts to promote regioselective chlorination. The reaction is typically conducted in solvents such as carbon tetrachloride or chloroform, with careful temperature control to ensure the desired substitution pattern. While the patent literature primarily focuses on 2,3,5-trihalobenzaldehydes rather than the 2,3,4-isomer, some general principles regarding trihalobenzaldehyde production can be extrapolated .

Temperature management is particularly critical during synthesis to prevent unwanted side reactions, especially tarring that can occur at elevated temperatures . Industrial processes often implement continuous flow reactors and sophisticated purification techniques to ensure high product purity.

Chemical Reactivity and Reaction Analysis

Key Reaction Types

2,3,4-Trichlorobenzaldehyde participates in numerous chemical reactions due to its reactive aldehyde group and chlorine-substituted aromatic ring. The compound's reactivity can be categorized into several major types:

Oxidation Reactions

The aldehyde group readily undergoes oxidation to form 2,3,4-trichlorobenzoic acid when treated with appropriate oxidizing agents such as potassium permanganate or chromium trioxide. This conversion is important in the synthesis of carboxylic acid derivatives used in pharmaceutical applications.

Reduction Reactions

Reduction of the aldehyde group using reagents such as sodium borohydride or lithium aluminum hydride produces 2,3,4-trichlorobenzyl alcohol. This transformation is valuable for preparing primary alcohols that serve as intermediates in organic synthesis.

Substitution Reactions

The chlorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions, particularly when strong nucleophiles such as sodium hydroxide or ammonia are employed. These substitutions allow for the modification of the halogen substitution pattern, enabling the creation of diverse chemical derivatives.

Reagents and Reaction Conditions

The success of reactions involving 2,3,4-trichlorobenzaldehyde often depends on the specific reagents and conditions employed:

| Reaction Type | Common Reagents | Typical Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO4, CrO3 | Aqueous/acidic media | 2,3,4-Trichlorobenzoic acid |

| Reduction | NaBH4, LiAlH4 | THF, ether solvents | 2,3,4-Trichlorobenzyl alcohol |

| Substitution | NaOH, NH3 | Elevated temperature/pressure | Various substituted benzaldehydes |

The presence of the three chlorine atoms significantly influences the electron distribution within the aromatic system, affecting both the reactivity of the aldehyde group and the susceptibility of the aromatic ring toward various reagents.

Applications in Chemical Research and Industry

Role in Organic Synthesis

2,3,4-Trichlorobenzaldehyde serves as a versatile building block in organic synthesis, particularly for constructing more complex molecular structures. Its utility stems from the combination of the reactive aldehyde group and the specific chlorination pattern, which allows for selective transformations and provides directional control in subsequent reactions.

Research Applications

In scientific research, 2,3,4-trichlorobenzaldehyde has multiple applications:

-

As an intermediate in the synthesis of various organic compounds

-

In studies of enzyme-catalyzed reactions

-

As a probe in biochemical assays

-

For investigating structure-activity relationships in medicinal chemistry

Industrial Uses

Beyond pharmaceutical applications, 2,3,4-trichlorobenzaldehyde is utilized in the production of specialty chemicals, including dyes and pigments. The specific chlorination pattern influences the properties of these end products, making this compound particularly valuable for targeted applications requiring precise molecular architectures.

Comparative Analysis with Related Compounds

2,3,4-Trichlorobenzaldehyde belongs to a family of trichlorobenzaldehyde isomers, each with distinct properties and applications. A comparative analysis reveals important distinctions between these isomers:

The position of chlorine substituents critically influences reactivity patterns, which in turn determines the compound's suitability for specific applications. This comparative understanding helps researchers select the appropriate trichlorobenzaldehyde isomer for their specific synthetic or research needs.

Mechanism of Action in Chemical Processes

The chemical behavior of 2,3,4-trichlorobenzaldehyde in various reactions can be understood through its mechanism of action. In biochemical contexts, it may function as an inhibitor or activator of specific enzymes depending on the particular system. The presence of the three chlorine atoms enhances the compound's reactivity profile by altering the electron distribution within the aromatic system.

Most reactions involving this compound proceed through nucleophilic attack on the carbonyl carbon of the aldehyde group. The chlorine substituents contribute electronic effects that influence both the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to various transformations. Understanding these mechanistic details is crucial for predicting reactivity and designing effective synthetic strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume